molecular formula C11H10FN3O B2827936 (5Z)-5-[(4-fluorophenyl)methylidene]-2-imino-1-methylimidazolidin-4-one CAS No. 382638-55-3

(5Z)-5-[(4-fluorophenyl)methylidene]-2-imino-1-methylimidazolidin-4-one

Cat. No.: B2827936
CAS No.: 382638-55-3
M. Wt: 219.219
InChI Key: AHUGKSXWZCATKY-TWGQIWQCSA-N
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Description

(5Z)-5-[(4-fluorophenyl)methylidene]-2-imino-1-methylimidazolidin-4-one (CAS: 382638-55-3) is a high-purity chemical reagent offered with a documented purity of typically >90% . This compound features a distinctive molecular structure with a (Z)-configured exocyclic double bond and 4-fluorophenyl substituent, contributing to its potential as a valuable scaffold in medicinal chemistry and drug discovery research . With the molecular formula C11H10FN3O and a molecular weight of 219.22 g/mol, this compound is suitable for various research applications including as a key intermediate in organic synthesis, a potential building block for the development of pharmacologically active molecules, and for structure-activity relationship studies . The product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can obtain this compound in quantities ranging from 1mg to 100mg, with larger custom quantities potentially available upon request . For comprehensive handling, storage, and safety information, please consult the product's Safety Data Sheet.

Properties

IUPAC Name

(5Z)-2-amino-5-[(4-fluorophenyl)methylidene]-1-methylimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O/c1-15-9(10(16)14-11(15)13)6-7-2-4-8(12)5-3-7/h2-6H,1H3,(H2,13,14,16)/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHUGKSXWZCATKY-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=CC=C(C=C2)F)C(=O)N=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1/C(=C\C2=CC=C(C=C2)F)/C(=O)N=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26726236
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(4-fluorophenyl)methylidene]-2-imino-1-methylimidazolidin-4-one typically involves the condensation of 4-fluorobenzaldehyde with 1-methylimidazolidin-2-one in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(4-fluorophenyl)methylidene]-2-imino-1-methylimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction of the imino group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amine derivatives.

    Substitution: The fluorobenzylidene group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; carried out in aqueous or organic solvents at room temperature or under reflux.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically performed in anhydrous solvents such as tetrahydrofuran or ethanol.

    Substitution: Amines, thiols; reactions are conducted in the presence of a base such as triethylamine or sodium hydroxide in organic solvents.

Major Products Formed

    Oxidation: Oxo derivatives with altered electronic properties.

    Reduction: Amine derivatives with potential biological activities.

    Substitution: Substituted derivatives with modified chemical and biological properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (5Z)-5-[(4-fluorophenyl)methylidene]-2-imino-1-methylimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival. For example, it has been shown to induce apoptosis in cancer cells by activating caspase-3 and increasing the production of reactive oxygen species . Additionally, the compound may interact with peroxisome proliferator-activated receptor gamma (PPARγ), leading to the modulation of gene expression and cellular metabolism .

Comparison with Similar Compounds

Structural Analogs with Heterocyclic Cores

Thiazolidinone Derivatives

Compounds such as (Z)-5-((4-Methyl-1H-imidazol-5-yl)methylidene)-4-oxo-2-thioxothiazolidin-3-ylacetic acid (4b) and (Z)-5-((1,3-Diphenyl-1H-pyrazol-4-yl)methylidene)-4-oxo-2-thioxothiazolidin-3-yl acetic acid (4c) () share structural motifs with the target compound but differ in core heterocycles (thiazolidinone vs. imidazolidinone). Melting points for these thiazolidinones range from 232°C to 265°C, suggesting higher thermal stability than typical imidazolidinones due to extended conjugation .

Thiazole Derivatives

Compounds like (5Z)-5-(1,3-Benzodioxol-5-ylmethylene)-2-[1-(4-fluorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one (5k) () incorporate a piperazine substituent, introducing basicity and solubility differences. Synthesized via microwave irradiation (72% yield), this compound has a melting point >260°C, comparable to the target compound’s analogs. The fluorophenyl group here enhances lipophilicity, a feature shared with the target molecule .

Substituent Effects on Physicochemical Properties

Halogenated Aryl Groups
  • Bromo- and Chloro-Substituted Analogs: The compound (5Z)-5-((5-bromo-1H-indol-3-yl)methylene)-1-methyl-2-iminoimidazolidin-4-one () replaces the fluorophenyl group with a bromo-indole moiety. Similarly, (5Z)-3-(4-bromo-benzyl)-5-(4-chloro-benzylidene)-4-thioxo-imidazolidin-2-one () exhibits a thioxo group, which may enhance metabolic stability but reduce hydrogen-bonding capacity .
  • Nitro-Substituted Analogs :
    (5Z)-5-[(4-Bromophenyl)methylidene]-3-(2-nitrophenyl)-2-sulfanylidene-imidazolidin-4-one () incorporates a nitro group, a strong electron-withdrawing substituent. This increases reactivity in electrophilic substitution reactions compared to the fluorine-substituted target compound .

Heterocyclic Substituents

Compounds like (2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one () feature fused benzofuran and pyrazole rings, introducing π-π stacking capabilities absent in the target compound. The methoxy group enhances solubility, a property tunable in the target molecule via analogous substitutions .

Spectral and Crystallographic Comparisons

  • Spectroscopy :
    The target compound and its analogs are characterized using FT-IR, ¹H/¹³C NMR, and MS (). For example, the ¹H NMR of compound 5k () shows distinct peaks for fluorophenyl (δ 7.12 ppm) and piperazine protons (δ 3.71–3.90 ppm), comparable to signals expected for the target compound’s fluorophenyl and methyl groups .

  • Crystallography :
    Isostructural compounds in (triclinic, P 1 symmetry) highlight the role of fluorophenyl groups in influencing molecular packing. The near-planar conformation of these analogs suggests that the target compound may exhibit similar crystallographic behavior .

Q & A

Q. What in vivo models are appropriate for pharmacokinetic and toxicity profiling?

  • Methodological Answer :
  • Rodent Models : Sprague-Dawley rats for IV/PO dosing (5–20 mg/kg) with plasma sampling via LC-MS/MS .
  • Toxicity : 14-day repeat-dose study with histopathology and serum biochemistry (AST/ALT levels) .

Q. How to characterize degradation products under stressed conditions?

  • Methodological Answer :
  • Forced Degradation : Expose to heat (80°C), light (ICH Q1B), and oxidative (H2O2) conditions .
  • LC-MS/MS : Identify degradation pathways (e.g., hydrolysis of imine bonds) .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

  • Methodological Answer :
  • Process Optimization : Use flow chemistry for precise temperature/residence time control .
  • Byproduct Trapping : Add molecular sieves or scavenger resins to absorb reactive intermediates .

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